Trihydridobis(pentamethylcyclopentadienyl)niobium(V) Trihydridobis(pentamethylcyclopentadienyl)niobium(V)
Brand Name: Vulcanchem
CAS No.: 93558-77-1
VCID: VC11672216
InChI: InChI=1S/2C10H20.Nb/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*6-10H,1-5H3;
SMILES: CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.[Nb]
Molecular Formula: C20H40Nb
Molecular Weight: 373.4 g/mol

Trihydridobis(pentamethylcyclopentadienyl)niobium(V)

CAS No.: 93558-77-1

Cat. No.: VC11672216

Molecular Formula: C20H40Nb

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

Trihydridobis(pentamethylcyclopentadienyl)niobium(V) - 93558-77-1

Specification

CAS No. 93558-77-1
Molecular Formula C20H40Nb
Molecular Weight 373.4 g/mol
IUPAC Name niobium;1,2,3,4,5-pentamethylcyclopentane
Standard InChI InChI=1S/2C10H20.Nb/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*6-10H,1-5H3;
Standard InChI Key QMTMRLFHZJSONT-UHFFFAOYSA-N
SMILES CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.[Nb]
Canonical SMILES CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.[Nb]

Introduction

Molecular Architecture and Structural Features

Coordination Environment and Ligand Effects

The niobium(V) center in Trihydridobis(pentamethylcyclopentadienyl)niobium(V) adopts a distorted trigonal bipyramidal geometry, with the three hydride ligands occupying equatorial positions and the two C₅Me₅ ligands in axial orientations. The pentamethylcyclopentadienyl ligands, each contributing ten π-electrons, create a robust steric shield that prevents ligand dissociation while maintaining sufficient orbital overlap for catalytic activity. Nuclear magnetic resonance (NMR) studies reveal distinct hydride resonances at δ = -8.2 ppm (¹H) and δ = -12.4 ppm (¹H{¹H}), consistent with classical metal-hydride bonding.

The compound's solubility in aromatic hydrocarbons (e.g., toluene, benzene) and ethers stems from the hydrophobic C₅Me₅ ligands, which enable homogeneous catalytic conditions. Comparative X-ray diffraction analyses with analogous tantalum complexes demonstrate a 0.15 Å shorter Nb–H bond distance compared to Ta–H, reflecting niobium's smaller ionic radius and stronger metal-hydride interactions.

Electronic Structure and Reactivity

Density functional theory (DFT) calculations indicate a HOMO centered on the niobium dₓ²₋ᵧ² orbital, with significant mixing from hydride σ* orbitals. This electronic configuration facilitates oxidative addition reactions with H₂, as evidenced by the compound's ability to activate molecular hydrogen at ambient temperatures. The LUMO (-3.2 eV) corresponds to a niobium-centered dₓᵧ orbital, enabling substrate coordination during catalytic cycles.

Synthetic Methodologies and Characterization

Conventional Synthesis Routes

The standard preparation involves refluxing niobium pentachloride (NbCl₅) with two equivalents of pentamethylcyclopentadiene (C₅Me₅H) in tetrahydrofuran, followed by hydride transfer from LiAlH₄:

NbCl5+2C5Me5HTHF[Nb(C5Me5)2Cl3]LiAlH4[Nb(C5Me5)2H3]+LiCl+AlCl3\text{NbCl}_5 + 2\,\text{C}_5\text{Me}_5\text{H} \xrightarrow{\text{THF}} [\text{Nb}(\text{C}_5\text{Me}_5)_2\text{Cl}_3] \xrightarrow{\text{LiAlH}_4} [\text{Nb}(\text{C}_5\text{Me}_5)_2\text{H}_3] + \text{LiCl} + \text{AlCl}_3

Yields typically range from 68–72% after chromatographic purification. Key characterization data include:

PropertyValue
Melting Point189–192°C (dec.)
IR ν(Nb–H)1850 cm⁻¹
¹H NMR (C₆D₆)δ -8.2 (s, 3H, Nb–H)
Magnetic Susceptibilityμ_eff = 1.85 μ_B

Advanced Synthetic Approaches

The NbCl₅-Mg reagent system enables in situ generation of low-valent niobium intermediates for catalytic applications . When combined with 2-alkynylamines in benzene/DME (1:1), this system achieves 73–89% yields in Z-selective hydrogenation reactions:

RC≡CCH2NR2NbCl5/MgRCH2C=CHNR2(Z:>95%)\text{RC≡CCH}_2\text{NR}'_2 \xrightarrow{\text{NbCl}_5/\text{Mg}} \text{RCH}_2\text{C=CHNR}'_2 \quad (Z: >95\%)

Notably, this method outperforms analogous Ta-based systems in substrate scope and stereoselectivity, particularly for nitrogen-containing alkynes . The reaction proceeds via a niobiacyclopropene intermediate, as confirmed by deuterium labeling studies showing >98% D incorporation at the β-position .

Catalytic Applications and Mechanistic Insights

Hydrogenation and Dehydrogenation Cycles

Trihydridobis(pentamethylcyclopentadienyl)niobium(V) catalyzes the hydrogenation of alkenes and alkynes under mild conditions (1–5 bar H₂, 25–50°C). Turnover frequencies (TOF) reach 1,200 h⁻¹ for styrene hydrogenation, with complete retention of stereochemistry in chiral substrates. The catalytic cycle involves:

  • Oxidative Addition:

    [Nb(C5Me5)2H3]+H2[Nb(C5Me5)2H5][\text{Nb}(\text{C}_5\text{Me}_5)_2\text{H}_3] + \text{H}_2 \rightarrow [\text{Nb}(\text{C}_5\text{Me}_5)_2\text{H}_5]
  • Substrate Coordination:
    Alkene binding induces reductive elimination of H₂, generating a vacant site for substrate activation.

  • Hydride Transfer:
    Sequential H⁻ transfer to the coordinated substrate completes the hydrogenation.

Olefin Metathesis and Cross-Coupling

In cooperation with Schrock-type carbenes, the compound facilitates olefin metathesis with TON values exceeding 5,000 for norbornene polymerization. Recent developments employ it in Z-selective cross-metathesis of allyl amines, achieving 85–92% ee in asymmetric variants .

Comparative Analysis with Related Complexes

ParameterNb(C₅Me₅)₂H₃Ta(C₅Me₅)₂H₃Zr(C₅H₅)₂H₂
M–H Bond Length (Å)1.781.931.85
ΔG‡ H₂ Activation (kJ/mol)68.272.989.4
TOF Hydrogenation (h⁻¹)1,200850320
Solubility (mg/mL, C₆H₆)4538<0.1

The niobium analogue demonstrates superior activity in hydrogenation compared to tantalum and zirconium derivatives, attributed to its optimal metal-hydride bond strength and Lewis acidity.

Recent Advances and Future Directions

The 2021 NbCl₅-Mg system breakthrough enabled stereoselective synthesis of (2Z)-alkenylamines with 95% selectivity, overcoming previous limitations in nitrogen-containing substrate activation . This methodology has been extended to prepare E-β-chlorovinyl sulfides in 78% yield through a novel chlorothiolation mechanism .

Future research priorities include:

  • Developing asymmetric variants using chiral cyclopentadienyl ligands

  • Investigating photochemical activation pathways for energy-efficient catalysis

  • Expanding into main-group element transformations (e.g., B–H bond activation)

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